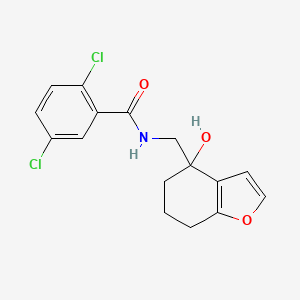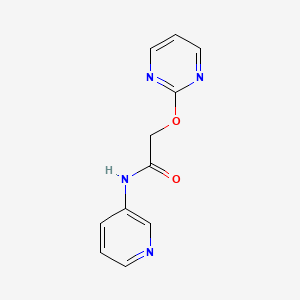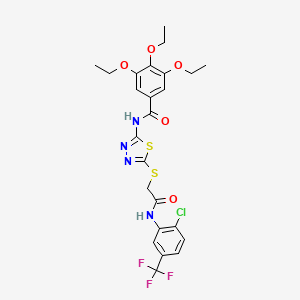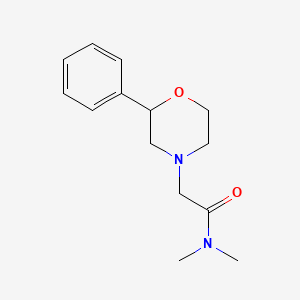
2,5-dichloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H15Cl2NO3 and its molecular weight is 340.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Therapy
A study by Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, one of which showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated neuroprotective activity by decreasing the level of phosphorylation and aggregation of tau proteins, which are implicated in Alzheimer's disease. It also ameliorated impaired learning and memory in animal models, indicating its potential as a treatment for Alzheimer's disease (Lee et al., 2018).
Antimicrobial and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, through their biochemical interactions, could serve as leads for developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Evaluation
Salahuddin et al. (2014) explored the anticancer potential of benzimidazole derivatives, synthesizing compounds that showed activity against breast cancer cell lines. This suggests the potential of structurally similar compounds in oncological research and therapy (Salahuddin et al., 2014).
Photocatalytic Degradation
Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide using TiO2-loaded adsorbent supports. This study highlights the potential application of similar compounds in environmental science, particularly in the degradation of persistent organic pollutants (Torimoto et al., 1996).
Antimicrobial Activity
Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of such compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c17-10-3-4-13(18)11(8-10)15(20)19-9-16(21)6-1-2-14-12(16)5-7-22-14/h3-5,7-8,21H,1-2,6,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXTVQBYRKVYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate](/img/structure/B2874004.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2874005.png)
![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)
![Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B2874009.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2874012.png)

![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)

![2-{1-[(tert-butoxy)carbonyl]-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]azetidin-3-yl}acetic acid](/img/structure/B2874019.png)


![Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride](/img/structure/B2874024.png)

